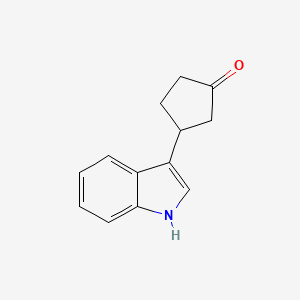

3-(1H-Indol-3-yl)cyclopentanone

Description

3-(1H-Indol-3-yl)cyclopentanone is a bicyclic organic compound consisting of a cyclopentanone ring fused to a 1H-indole moiety at the 3-position. The indole group, a heterocyclic aromatic system, is a common pharmacophore in bioactive molecules, contributing to interactions with biological targets such as enzymes and receptors .

Synthetic routes to this compound may involve condensation reactions, as demonstrated in related systems. For example, 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives are synthesized via maleimide and indole condensation in acetic acid . Similar methodologies could be adapted for this compound.

Properties

Molecular Formula |

C13H13NO |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

3-(1H-indol-3-yl)cyclopentan-1-one |

InChI |

InChI=1S/C13H13NO/c15-10-6-5-9(7-10)12-8-14-13-4-2-1-3-11(12)13/h1-4,8-9,14H,5-7H2 |

InChI Key |

ZZOSAPDBXQLGLK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)CC1C2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, biological activities, and synthesis methods:

Key Comparisons

Structural Modifications and Bioactivity

- Substituent Effects: The introduction of electron-donating groups (e.g., methoxy, hydroxy) enhances antioxidant and enzyme inhibitory activities. For instance, curcumin analog 3d (with hydroxy and methoxy groups) showed potent ACE inhibition and radical scavenging . In contrast, this compound lacks these substituents, suggesting lower inherent activity unless modified.

- Stereochemistry : Asymmetric synthesis of derivatives like (R)-3-ethyl-3-(1H-indol-3-yl)cyclopentan-1-one highlights the role of chirality in pharmacological targeting . The parent compound’s achiral structure may limit enantioselective interactions.

- Dimeric Structures: 2,5-Bis[(E)-1H-indol-3-ylmethylidene]cyclopentanone exhibits increased molecular complexity and steric bulk, which may influence binding kinetics but also raises synthetic challenges .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(1H-Indol-3-yl)cyclopentanone?

- Methodological Answer : The compound is typically synthesized via acid-catalyzed Friedel-Crafts alkylation or asymmetric catalytic methods. For example, p-toluenesulfonic acid (p-TSA) efficiently catalyzes the cyclocondensation of indole derivatives with cyclopentanone precursors under mild conditions (yields: 60–85%) . Asymmetric routes employ chiral catalysts, such as Rhodium complexes, to introduce stereochemistry at the β-position of the cyclopentanone ring, as demonstrated in the synthesis of (R)-3-(1H-indol-3-yl)-3-propylcyclopentan-1-one .

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

- Methodological Answer : and NMR are critical for structural validation. Key signals include the indole NH proton (~10–12 ppm), cyclopentanone carbonyl carbon (~210–215 ppm), and coupling patterns for stereochemical assignments. For example, vicinal coupling constants (e.g., ) in NMR can confirm substituent orientation on the cyclopentanone ring .

Advanced Research Questions

Q. What strategies are effective for achieving enantioselective synthesis of β-indolyl cyclopentanones?

- Methodological Answer : Enantioselectivity is achieved using chiral ligands or organocatalysts. For instance, Rhodium-catalyzed asymmetric hydrogenation of prochiral indole-cyclopentenone precursors yields enantiomeric excess (ee) >90% . Computational modeling (DFT) can guide ligand design to optimize steric and electronic interactions. Substituent effects on the indole ring (e.g., electron-withdrawing groups) also enhance stereochemical control .

Q. How can reaction conditions be optimized to improve yields in acid-catalyzed syntheses?

- Methodological Answer : Key variables include catalyst loading (10–20 mol% p-TSA), solvent polarity (e.g., DCM or toluene), and temperature (25–80°C). Evidence from reaction tables (e.g., entry 313: 81% yield at 80°C vs. entry 302: 18% at 25°C) highlights temperature as critical. Microwave-assisted synthesis reduces reaction time (30 min vs. 24 h) while maintaining yields >75% .

Q. How should researchers address discrepancies in reported reaction yields for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from variations in catalyst purity, solvent drying, or substrate substitution. For example, electron-donating groups on indole (e.g., -OCH) improve yields by stabilizing carbocation intermediates, whereas steric hindrance from bulky substituents (e.g., -CF) reduces efficiency . Systematic control experiments (e.g., varying p-TSA concentration) and HPLC monitoring can isolate critical factors.

Q. What analytical techniques are recommended for studying the physicochemical properties of this compound?

- Methodological Answer : Polarimetry and chiral HPLC quantify enantiopurity, while DSC (Differential Scanning Calorimetry) determines melting points and thermal stability. Refractive index measurements (e.g., ) correlate with purity. Bacteriostatic assays (e.g., agar diffusion) assess bioactivity, though current evidence is limited to structural analogs .

Data-Driven Research Questions

Q. How do substituents on the indole ring influence the reactivity of this compound derivatives?

- Methodological Answer : Electron-rich indole substituents (e.g., 6-methoxy or 5-fluoro) enhance electrophilic substitution rates in Friedel-Crafts reactions. For example, (R)-3-(6-fluoro-1H-indol-3-yl)-3-methylcyclopentan-1-one shows 20% higher yield than non-fluorinated analogs due to increased electrophilicity at C3 of indole . Hammett plots (σ values) and kinetic studies can quantify these effects.

Q. What role does solvent choice play in the catalytic efficiency of p-TSA in synthesizing this compound?

- Methodological Answer : Non-polar solvents (toluene) favor cyclocondensation by stabilizing transition states, while polar aprotic solvents (DMF) reduce p-TSA activity. Entries 426–430 show 877–389% turnover numbers (TON) in toluene vs. <100 TON in DMF. Solvent-free conditions under microwave irradiation further enhance green chemistry metrics (E-factor < 2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.